molecular formula C12H15NO2 B1364233 2-Methyl-4-morpholin-4-yl-benzaldehyde CAS No. 736991-00-7

2-Methyl-4-morpholin-4-yl-benzaldehyde

Cat. No. B1364233
CAS RN: 736991-00-7
M. Wt: 205.25 g/mol
InChI Key: OROMOWYDPKSFCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-morpholin-4-yl-benzaldehyde is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 . It’s used in scientific research, with potential applications ranging from drug synthesis to catalysis.


Molecular Structure Analysis

The molecular structure of 2-Methyl-4-morpholin-4-yl-benzaldehyde consists of a benzaldehyde group substituted with a methyl group and a morpholinyl group . The exact structure can offer a wide range of applications in scientific research.


Physical And Chemical Properties Analysis

2-Methyl-4-morpholin-4-yl-benzaldehyde has a molecular weight of 205.25 and a molecular formula of C12H15NO2 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

1. Synthesis and Structures of Derivatives

Research has explored the synthesis and structural aspects of compounds related to 2-Methyl-4-morpholin-4-yl-benzaldehyde. Nitta, Takimoto, and Ueda (1992) studied the synthesis and structures of 6-Aryl-1,5-dimethoxycarbonyl-2-methyl-4-morpholino-1,3-cyclohexadienes, revealing insights into the formation mechanisms and potential calcium channel-blocking activity of these compounds (Nitta, Takimoto, & Ueda, 1992).

2. Biginelli Synthesis and Characterization

Bhat et al. (2018) focused on a one-pot Biginelli synthesis, characterizing novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety. This research highlighted the efficiency and yield of these syntheses, contributing to the understanding of the chemical properties and potential applications of these derivatives (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

3. Synthesis of Benzimidazole Derivatives

Özil, Parlak, and Baltaş (2018) conducted research on the synthesis of benzimidazole derivatives containing morpholine or piperazine skeletons. Their findings provided details on the antioxidant activities and glucosidase inhibitory potential of these compounds, indicating their potential in various biochemical applications (Özil, Parlak, & Baltaş, 2018).

4. Synthesis and Biological Activity Studies

Research by Raj (2020) explored the synthesis of certain compounds involving morpholine/piperidine and benzaldehyde, studying their DNA-binding interactions and protein-binding interactions with BSA. This study contributes to understanding the interaction of these compounds with biological macromolecules (Raj, 2020).

5. Synthesis and Toxicological Assessment

Avramova et al. (1998) described the synthesis of original morpholine derivatives and their acute toxicity studies on mice, along with a comparative pharmacological study of their effects on the central nervous system. This research is significant in evaluating the safety and therapeutic potential of these compounds (Avramova, Danchev, Buyukliev, & Bogoslovova, 1998).

Mechanism of Action

The mechanism of action of 2-Methyl-4-morpholin-4-yl-benzaldehyde is not clearly defined in the available resources. Its applications in research suggest it could have various mechanisms of action depending on the specific context.

Safety and Hazards

2-Methyl-4-morpholin-4-yl-benzaldehyde should be stored under inert gas (nitrogen or Argon) at 2-8°C . It’s classified as an irritant, indicating that it may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

properties

IUPAC Name

2-methyl-4-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-10-8-12(3-2-11(10)9-14)13-4-6-15-7-5-13/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROMOWYDPKSFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCOCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389997
Record name 2-Methyl-4-morpholin-4-yl-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-morpholin-4-yl-benzaldehyde

CAS RN

736991-00-7
Record name 2-Methyl-4-(4-morpholinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=736991-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-morpholin-4-yl-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.